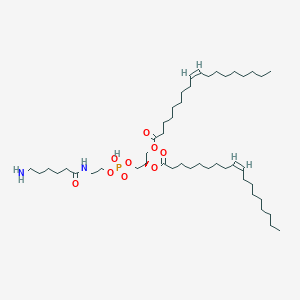
9-Octadecenoic acid (9Z)-, (1R)-1-(13-amino-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphatridec-1-yl)-1,2-ethanediyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
18:1 Caproylamine PE is synthesized through a series of chemical reactions involving the modification of phosphoethanolamine. The synthetic route typically involves the esterification of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine with hexanoylamine under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of 18:1 Caproylamine PE follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required specifications. The compound is typically produced in powder form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
18:1 Caproylamine PE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The amine group in 18:1 Caproylamine PE can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
18:1 Caproylamine PE has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 18:1 Caproylamine PE involves its interaction with specific molecular targets and pathways. As a lipid antigen, it binds to CD1d molecules, facilitating the presentation of lipid antigens to natural killer T (NKT) cells . This interaction triggers immune responses, making it valuable in immunological research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
160 Caproylamine PE: Another head group modified lipid with similar applications but different fatty acid composition.
181 Biotinyl Cap PE: A biotinylated version used for affinity purification and other biochemical assays.
Uniqueness
18:1 Caproylamine PE is unique due to its specific fatty acid composition and functionalization, which provide distinct properties and applications compared to other similar compounds. Its ability to act as a lipid antigen and its use in advanced drug delivery systems highlight its versatility and importance in scientific research .
Properties
Molecular Formula |
C47H89N2O9P |
|---|---|
Molecular Weight |
857.2 g/mol |
IUPAC Name |
[(2R)-3-[2-(6-aminohexanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C47H89N2O9P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-37-46(51)55-42-44(43-57-59(53,54)56-41-40-49-45(50)36-32-31-35-39-48)58-47(52)38-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,44H,3-16,21-43,48H2,1-2H3,(H,49,50)(H,53,54)/b19-17-,20-18-/t44-/m1/s1 |
InChI Key |
OVCGTEBXOCFVEO-OHRCZFALSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCCCN)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCCCN)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















